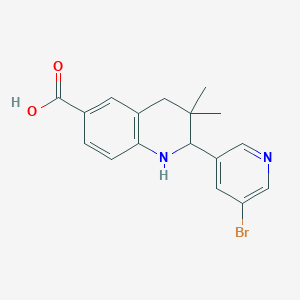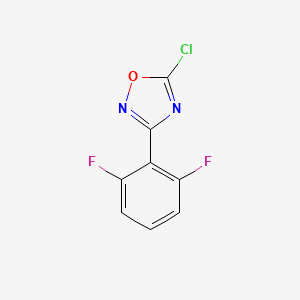
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions. The incorporation of chloro and difluorophenyl groups enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-difluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives, while oxidation can yield oxadiazole N-oxides.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and unique electronic properties.
Biology
Antimicrobial Agents: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can inhibit specific enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.
Industry
Agriculture: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in pests.
Electronics: The compound’s electronic properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can disrupt the cell membrane integrity of bacteria, leading to cell death. In enzyme inhibition, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which imparts different chemical properties.
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-pyrazole: Contains a pyrazole ring, leading to different biological activities.
Uniqueness
5-Chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is unique due to its combination of chloro and difluorophenyl groups with the oxadiazole ring. This combination imparts specific electronic and steric properties, making it versatile in various applications. Its stability and ability to undergo diverse chemical reactions further enhance its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H3ClF2N2O |
|---|---|
Peso molecular |
216.57 g/mol |
Nombre IUPAC |
5-chloro-3-(2,6-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H3ClF2N2O/c9-8-12-7(13-14-8)6-4(10)2-1-3-5(6)11/h1-3H |
Clave InChI |
SMVODWZJNONGFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


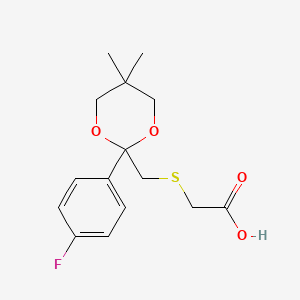
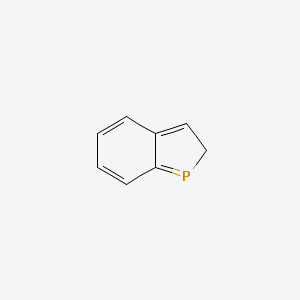
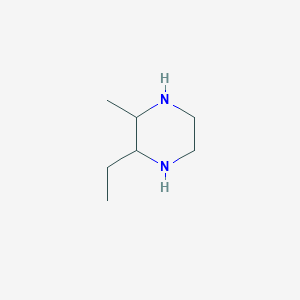


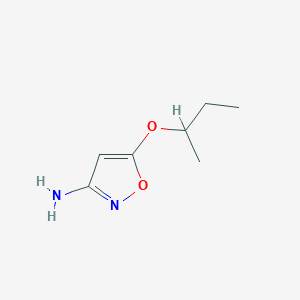
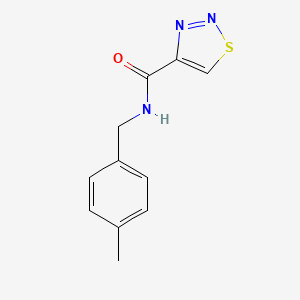
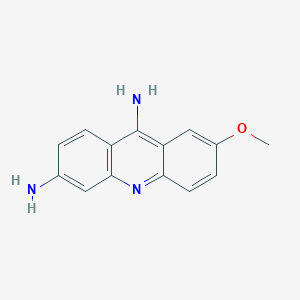
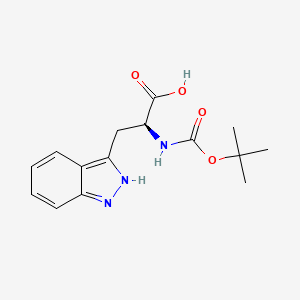
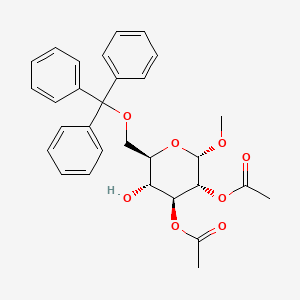

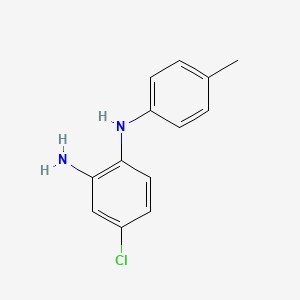
![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
